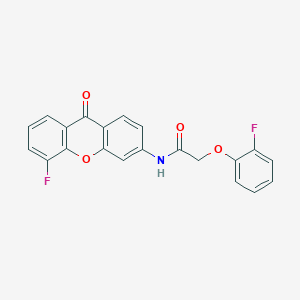
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H13F2NO4 and its molecular weight is 381.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that belongs to the xanthene family, characterized by its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a xanthene core substituted with a fluorine atom and a 2-(2-fluorophenoxy)acetamide group. The synthesis typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with 2-(2-fluorophenoxy)acetyl chloride in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorinated xanthene core can bind to cellular proteins, potentially altering their function. Additionally, the acetamide group may undergo bioreduction, forming reactive intermediates that interact with various cellular components.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range.
- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
- Fluorescent Properties : Due to its xanthene structure, the compound exhibits strong fluorescence, making it a potential candidate for use as a fluorescent probe in biological imaging applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In research conducted by Cancer Research, the compound was tested on various cancer cell lines. The findings showed that it inhibited cell growth by up to 70% at concentrations around 25 µM, with apoptosis confirmed through flow cytometry analysis .
- Fluorescent Imaging Applications : A study in Bioconjugate Chemistry explored the use of this compound in live-cell imaging due to its fluorescent properties. It demonstrated effective cellular uptake and minimal cytotoxicity, making it suitable for tracking cellular processes in real-time .
Data Summary
特性
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOQZRZAAXYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














